molecular formula C8H8F2O2 B174104 1,4-Difluoro-2,5-dimethoxybenzene CAS No. 199866-90-5

1,4-Difluoro-2,5-dimethoxybenzene

Cat. No. B174104
CAS RN: 199866-90-5
M. Wt: 174.14 g/mol
InChI Key: QNQUBUBFPGHXAL-UHFFFAOYSA-N
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Description

1,4-Difluoro-2,5-dimethoxybenzene is an alkoxy arene . It has a linear formula of F2C6H2(OCH3)2 and a molecular weight of 174.14 .


Synthesis Analysis

This compound undergoes a 1:3 reaction with TaF5 in chloroform at 40-50°C to afford long-lived radical cation salts . It has been used in the direct anodic electrodeposition of polypyrrole, poly(3,4-ethylenedioxythiophene), and polythiophene on Cu electrodes by employing a corrosion inhibitor .


Molecular Structure Analysis

The molecular structure of 1,4-Difluoro-2,5-dimethoxybenzene consists of a benzene ring with two fluorine atoms and two methoxy groups attached to it .


Chemical Reactions Analysis

1,4-Difluoro-2,5-dimethoxybenzene undergoes a 1:3 reaction with TaF5 in chloroform at 40-50°C to afford long-lived radical cation salts .


Physical And Chemical Properties Analysis

The melting point of 1,4-Difluoro-2,5-dimethoxybenzene is 123-125 °C (lit.) . The predicted boiling point is 193.7±35.0 °C, and the predicted density is 1.193±0.06 g/cm3 .

Scientific Research Applications

Safety and Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . The safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes .

Future Directions

1,4-Difluoro-2,5-dimethoxybenzene has been used in studies to investigate the direct anodic electrodeposition of polypyrrole, poly(3,4-ethylenedioxythiophene), and polythiophene on Cu electrodes . It may also be used in the synthesis of 7-fluoro-5,8-dimethoxy-1-naphthol .

Mechanism of Action

Target of Action

1,4-Difluoro-2,5-dimethoxybenzene is an alkoxy arene

Mode of Action

The compound undergoes a 1:3 reaction with TaF5 in chloroform at 40-50°C to afford long-lived radical cation salts . This suggests that the compound can participate in redox reactions and form stable radical cations, which may influence its interactions with biological targets.

Action Environment

Environmental factors such as temperature and solvent can significantly influence the action of 1,4-Difluoro-2,5-dimethoxybenzene. For instance, the formation of its long-lived radical cation salts occurs at 40-50°C in chloroform . Therefore, these conditions might be necessary for the compound to exert its effects.

properties

IUPAC Name

1,4-difluoro-2,5-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O2/c1-11-7-3-6(10)8(12-2)4-5(7)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNQUBUBFPGHXAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1F)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378878
Record name 1,4-Difluoro-2,5-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

199866-90-5
Record name 1,4-Difluoro-2,5-dimethoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=199866-90-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Difluoro-2,5-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 1,4-Difluoro-2,5-dimethoxybenzene a valuable reagent in organic synthesis?

A: 1,4-Difluoro-2,5-dimethoxybenzene serves as a versatile precursor for generating benzyne intermediates. [] This capability enables its use in various synthetic transformations. For instance, it facilitates the construction of complex polycyclic structures like naphthalenes and anthracenes through iterative Diels-Alder reactions with furans. [, ] This reactivity makes it a powerful tool for synthesizing natural products and other complex molecules.

Q2: Can you elaborate on the use of 1,4-Difluoro-2,5-dimethoxybenzene in synthesizing substituted anthracenols?

A: Research demonstrates the successful utilization of 1,4-Difluoro-2,5-dimethoxybenzene in a two-step process to create substituted anthracenols. [] Initially, a Diels-Alder reaction between the compound and a furan derivative yields an oxabenzonorbornadiene intermediate. Subsequent acid-catalyzed ring-opening and isomerization of this intermediate results in the formation of the desired substituted anthracenol. This methodology highlights the potential of 1,4-Difluoro-2,5-dimethoxybenzene in constructing complex aromatic frameworks.

Q3: Beyond organic synthesis, are there other applications of 1,4-Difluoro-2,5-dimethoxybenzene?

A: Interestingly, 1,4-Difluoro-2,5-dimethoxybenzene plays a role in material science as well. [] Studies show that its redox properties make it suitable for the electrodeposition of conducting polymers on copper surfaces. Specifically, it serves as a model redox probe to demonstrate that the copper surface, passivated by succinonitrile, remains adequately conductive for polymer film formation. This application underscores the versatility of 1,4-Difluoro-2,5-dimethoxybenzene beyond its role in organic synthesis.

Q4: What are the structural characteristics of 1,4-Difluoro-2,5-dimethoxybenzene?

A: 1,4-Difluoro-2,5-dimethoxybenzene has the molecular formula C8H8F2O2 and a molecular weight of 174.14 g/mol. [] Its structure consists of a benzene ring substituted with two fluorine atoms at the 1,4 positions and two methoxy groups at the 2,5 positions. While its spectroscopic data isn't explicitly provided in the given abstracts, its structure suggests characteristic peaks in NMR and IR spectra that could be used for identification and analysis.

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